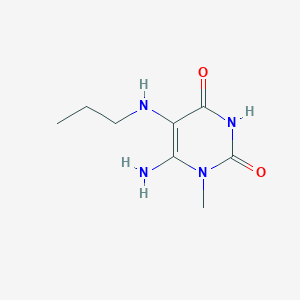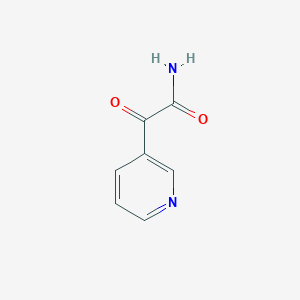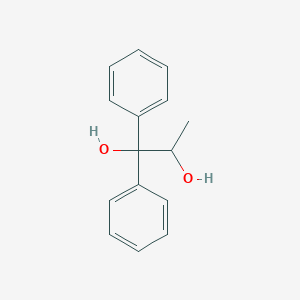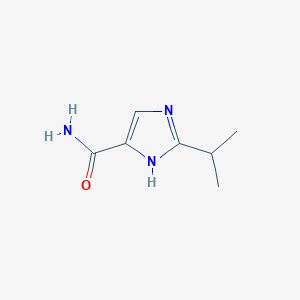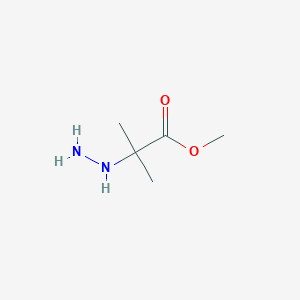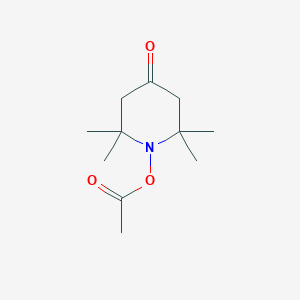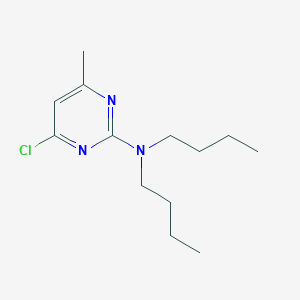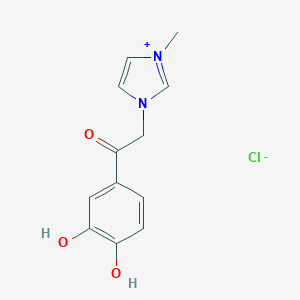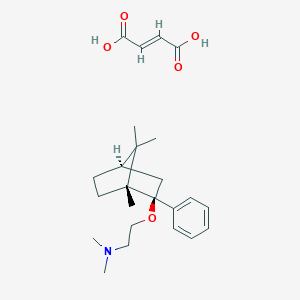
Deramciclane fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deramciclane fumarate is a novel anxiolytic drug that has been developed for the treatment of anxiety disorders. It belongs to the class of non-benzodiazepine anxiolytics and acts on the GABA-A receptor. Deramciclane fumarate has been shown to be effective in reducing anxiety without causing sedation or cognitive impairment.
Wirkmechanismus
Deramciclane fumarate acts on the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and neuronal hyperpolarization. This results in a reduction in neuronal excitability and a decrease in anxiety.
Biochemical and Physiological Effects:
Deramciclane fumarate has been shown to have a favorable safety profile and does not cause sedation or cognitive impairment. It has a half-life of approximately 12 hours and is metabolized by the liver. Deramciclane fumarate does not interact with other drugs metabolized by the cytochrome P450 system, which makes it a safe option for patients with comorbidities.
Vorteile Und Einschränkungen Für Laborexperimente
Deramciclane fumarate has several advantages for use in lab experiments. It has a high affinity for the GABA-A receptor and produces a dose-dependent reduction in anxiety. Deramciclane fumarate is also well-tolerated and does not cause sedation or cognitive impairment. However, one limitation is that it may not be effective in all patients with anxiety disorders.
Zukünftige Richtungen
There are several future directions for the use of deramciclane fumarate. One area of research is the development of new derivatives of deramciclane fumarate that may have improved efficacy or safety profiles. Another area of research is the investigation of deramciclane fumarate for the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, the use of deramciclane fumarate in combination with other anxiolytic drugs may be explored to improve treatment outcomes.
Conclusion:
Deramciclane fumarate is a promising anxiolytic drug that acts on the GABA-A receptor. It has been shown to be effective in reducing anxiety without causing sedation or cognitive impairment. Deramciclane fumarate has a favorable safety profile and is well-tolerated. Future research may lead to the development of new derivatives of deramciclane fumarate and the investigation of its use in other psychiatric disorders.
Synthesemethoden
Deramciclane fumarate is synthesized by reacting 2-amino-5-chlorobenzonitrile with 2-methyl-2-butanol in the presence of sodium hydroxide. The resulting product is then reacted with fumaric acid to form deramciclane fumarate. The synthesis method has been optimized to produce high yields of pure deramciclane fumarate.
Wissenschaftliche Forschungsanwendungen
Deramciclane fumarate has been extensively studied in preclinical and clinical trials for the treatment of anxiety disorders. It has been shown to be effective in reducing anxiety in animal models and in human subjects. Deramciclane fumarate has also been investigated for its potential use in the treatment of depression, sleep disorders, and neuropathic pain.
Eigenschaften
CAS-Nummer |
120444-72-6 |
|---|---|
Produktname |
Deramciclane fumarate |
Molekularformel |
C24H35NO5 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine |
InChI |
InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1 |
InChI-Schlüssel |
RFQWRWCCNQNACG-HJYQBBATSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
Synonyme |
2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate deramciclane deramciclane, (1R,2S,4R)-isomer deramciclane, (endo-EGYT 3886)-isomer EGIS 3886 EGIS-3886 EGIS3886 EGYT 3886 EGYT-3886 N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



